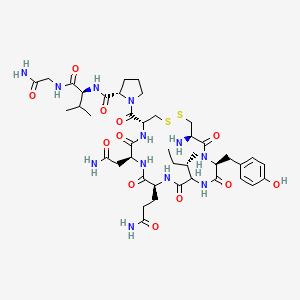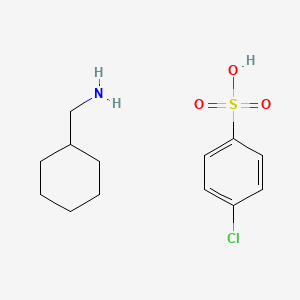
5-Methyl-2,3-dihydro-1,4-dithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,3-dihydro-1,4-dithiine is a heterocyclic organic compound with the molecular formula C5H8S2. It belongs to the class of 1,4-dithiins, which are sulfur-containing six-membered rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dithiolane with methylating agents, followed by cyclization to form the desired 1,4-dithiin structure . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at around -110°C to facilitate the formation of the cyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the dithiin ring to a more reduced form, such as a thioketal.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioketals.
Substitution: Various substituted dithiin derivatives.
Applications De Recherche Scientifique
5-Methyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-2,3-dihydro-1,4-dithiine involves its ability to undergo various chemical transformations due to the presence of sulfur atoms in its structure. These transformations can lead to the formation of reactive intermediates that interact with molecular targets in biological systems. The specific pathways and molecular targets depend on the nature of the derivatives and the context of their use .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: Another sulfur-containing six-membered ring, but with different reactivity and applications.
1,4-Dithiane: Similar to 1,3-dithiane but with a different arrangement of sulfur atoms.
2,3-Dihydro-1,4-dithiin: A close structural relative with similar reactivity but different substitution patterns.
Uniqueness: 5-Methyl-2,3-dihydro-1,4-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiin derivatives. This uniqueness makes it valuable in specialized synthetic applications and research contexts .
Propriétés
Numéro CAS |
5769-49-3 |
|---|---|
Formule moléculaire |
C5H8S2 |
Poids moléculaire |
132.3 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C5H8S2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |
Clé InChI |
XRCNPRZPSUNYAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


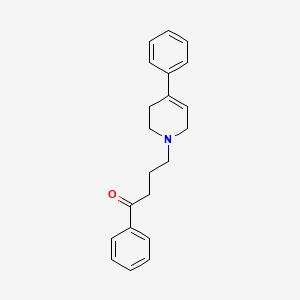
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
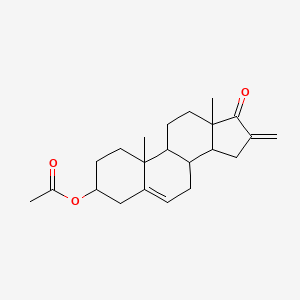
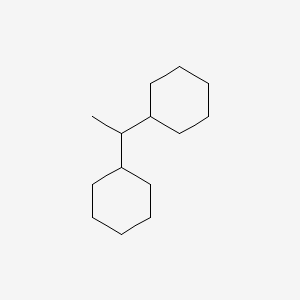
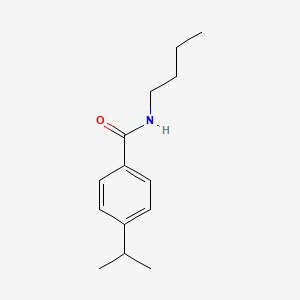
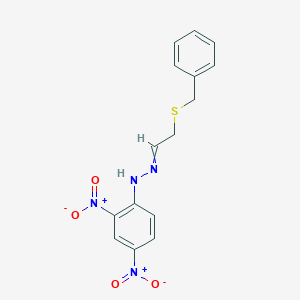


![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
